The synthesis of [Glp5,(Me)Phe8,Sar9] Substance P (5-11) is typically achieved through solid-phase peptide synthesis. This method utilizes a polyacrylamide resin with a labile anchorage derived from glycolic acid, allowing for the stepwise assembly of amino acids into the peptide chain. The key steps in the synthesis process include:
The final product exhibits enhanced metabolic stability compared to its parent compound, highlighting its potential for therapeutic use .
The molecular structure of [Glp5,(Me)Phe8,Sar9] Substance P (5-11) can be represented by its chemical formula , with a molecular weight of approximately 835.06 g/mol. The structure features:
Data from PubChem confirms these structural details, providing a comprehensive overview of its chemical properties and behavior in biological systems .
The compound undergoes various chemical reactions typical for peptides, including:
The stability imparted by its synthetic modifications allows it to maintain activity longer than unmodified peptides .
[Glp5,(Me)Phe8,Sar9] Substance P (5-11) primarily exerts its effects through binding to neurokinin-1 receptors located in various tissues including the central nervous system and peripheral tissues. The mechanism involves:
Research indicates that this compound retains significant biological activity comparable to natural Substance P while offering improved pharmacokinetic properties .
The physical properties of [Glp5,(Me)Phe8,Sar9] Substance P (5-11) include:
Chemical properties include:
These properties make it suitable for laboratory research and potential clinical applications .
The primary applications of [Glp5,(Me)Phe8,Sar9] Substance P (5-11) are found in scientific research, particularly in studies related to:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3